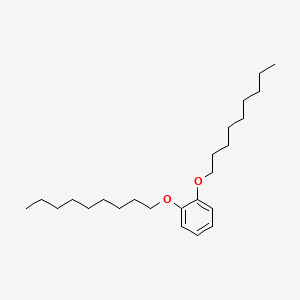
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with aniline groups at positions 2 and 6, and an iodoacetyl sulfamate group at position 1. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2,6-dinitronaphthalene.
Reduction: The nitro groups are reduced to amine groups, yielding 2,6-diaminonaphthalene.
Acylation: The amine groups are acylated with iodoacetic acid to form the iodoacetyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aniline groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like thiols, amines, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation of aniline groups can produce nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and peptides through its reactive iodoacetyl group.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate involves its ability to react with nucleophiles, such as thiol groups in proteins. This reactivity allows it to modify biological molecules, potentially altering their function or activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dianilinonaphthalene: Lacks the iodoacetyl and sulfamate groups, resulting in different reactivity and applications.
Naphthalene-1-yl (iodoacetyl)sulfamate: Similar structure but without the aniline groups, leading to different chemical properties.
2,6-Dianilinonaphthalen-1-yl (acetyl)sulfamate: Similar but lacks the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both aniline and iodoacetyl sulfamate groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
141099-68-5 |
|---|---|
Fórmula molecular |
C24H20IN3O4S |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
(2,6-dianilinonaphthalen-1-yl) N-(2-iodoacetyl)sulfamate |
InChI |
InChI=1S/C24H20IN3O4S/c25-16-23(29)28-33(30,31)32-24-21-13-12-20(26-18-7-3-1-4-8-18)15-17(21)11-14-22(24)27-19-9-5-2-6-10-19/h1-15,26-27H,16H2,(H,28,29) |
Clave InChI |
KTKPXUFJYHCSBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=C(C=C3)NC4=CC=CC=C4)OS(=O)(=O)NC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


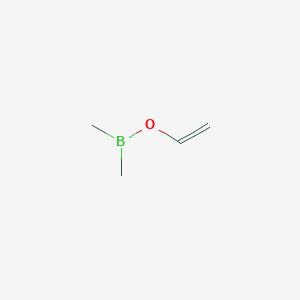

![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
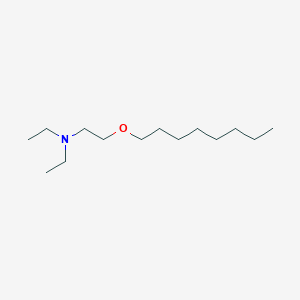
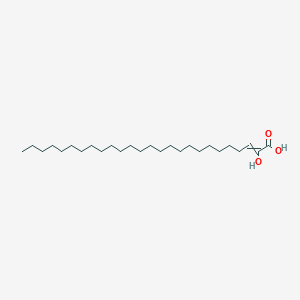
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)


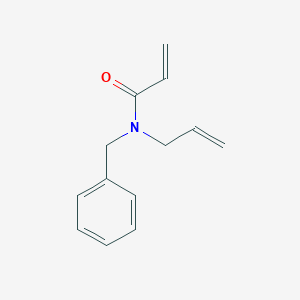
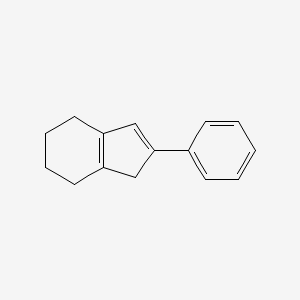
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
